molecular formula C10H12ClNO2 B1632243 (S)-5-Phenylmorpholin-2-one hydrochloride

(S)-5-Phenylmorpholin-2-one hydrochloride

Cat. No.: B1632243
M. Wt: 213.66 g/mol
InChI Key: QAUUHFOYPUBYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Phenylmorpholin-2-one hydrochloride is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a phenyl group attached to the fifth position of the morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Phenylmorpholin-2-one hydrochloride typically involves the reaction of a phenyl-substituted precursor with a morpholinone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Phenylmorpholin-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-5-Phenylmorpholin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Phenylmorpholin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-5-Phenyl-2-oxazolidinone hydrochloride
  • (5S)-5-Phenyl-2-pyrrolidinone hydrochloride
  • (5S)-5-Phenyl-2-thiazolidinone hydrochloride

Uniqueness

(S)-5-Phenylmorpholin-2-one hydrochloride is unique due to its specific structural features, such as the presence of the morpholinone ring and the phenyl group at the fifth position. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-phenylmorpholin-2-one;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H

InChI Key

QAUUHFOYPUBYQU-UHFFFAOYSA-N

SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2.Cl

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2.Cl

Origin of Product

United States

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